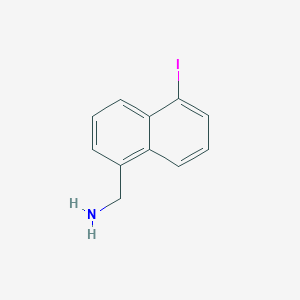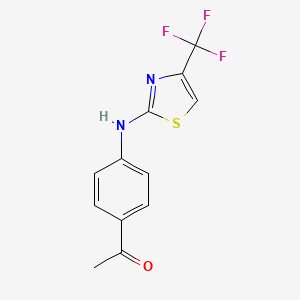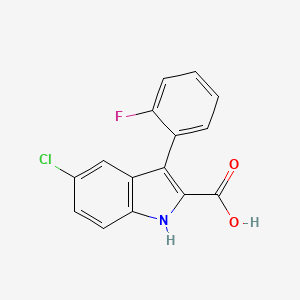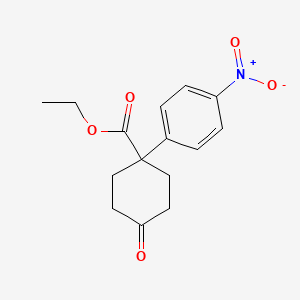
1-(Aminomethyl)-5-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-5-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5-iodonaphthalene typically involves the iodination of naphthalene followed by the introduction of the aminomethyl group. One common method includes the following steps:
Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.
Aminomethylation: The iodinated naphthalene is then subjected to a reaction with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-(Aminomethyl)-5-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.
Oxidation Products: Imines or nitriles can be obtained.
Reduction Products: Primary or secondary amines are typically formed.
科学的研究の応用
1-(Aminomethyl)-5-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a fluorescent probe due to its naphthalene core, which exhibits fluorescence properties.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1-(Aminomethyl)-5-iodonaphthalene depends on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-(Aminomethyl)-5-iodonaphthalene can be compared with other similar compounds such as:
1-(Aminomethyl)-5-bromonaphthalene: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
1-(Aminomethyl)-5-chloronaphthalene: Contains a chlorine atom, which is smaller and less polarizable than iodine, leading to different chemical properties.
1-(Aminomethyl)-5-fluoronaphthalene:
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, making it valuable for certain applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H10IN |
|---|---|
分子量 |
283.11 g/mol |
IUPAC名 |
(5-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2 |
InChIキー |
JVWIUJVSTIGCLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=C(C2=C1)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)





![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)



![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)

